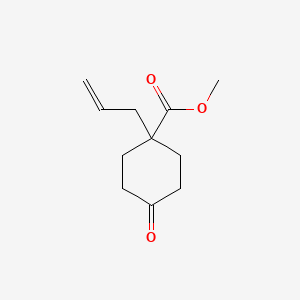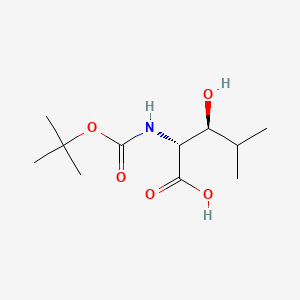
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as Boc-D-β-hydroxyaspartate (Boc-D-β-HASP), is a naturally occurring amino acid that was first isolated from the fungus Aspergillus niger in the late 1940s. It is a derivative of the amino acid L-aspartic acid, and is an important intermediate in the biosynthesis of other amino acids and peptides. Boc-D-β-HASP has a wide variety of applications in biochemistry, medicine, and biotechnology, and is an important tool in the study of enzyme kinetics and protein structure.
科学的研究の応用
Photocatalytic Enhancements
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has been implicated in the study of photocatalytic materials, particularly in the modification of (BiO)2CO3 (BOC)-based photocatalysts. Research has demonstrated the potential of BOC in fields like healthcare and photocatalysis due to its unique intergrowth texture and wide bandgap, which, however, limits its visible light absorption. Modification strategies to enhance BOC's visible light-driven photocatalytic performance have included metal/BOC heterojunctions and doping with nonmetals such as carbon and nitrogen. These modifications aim to exploit the photocatalytic properties for environmental remediation and energy applications, showcasing the material's multifunctional capabilities (Ni et al., 2016).
Therapeutic Potentials
In the realm of therapeutics, this compound has been connected to the synthesis and therapeutic activities of boswellic acids (BAs). BAs, derived from the resin of the Boswellia serrata tree, have shown potential in treating various cancers and inflammatory diseases. The modification at specific functional groups of BAs has led to synthetic derivatives with increased anticancer and anti-inflammatory activities, highlighting the role of chemical synthesis in enhancing natural compounds' therapeutic efficacy (Hussain et al., 2017).
Boronic Acid Compounds in Medicine
The study of boronic acid compounds, including this compound, has expanded into medicinal applications. Boronic acids have been identified as key components in the development of new drugs due to their ability to enhance drug potency and improve pharmacokinetic profiles. Five boronic acid drugs have been approved by regulatory bodies, with several others in clinical trials. This underscores the growing importance of boronic acids in drug discovery and the potential for new therapeutic agents (Plescia & Moitessier, 2020).
特性
IUPAC Name |
(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKGGQOVLQWDW-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
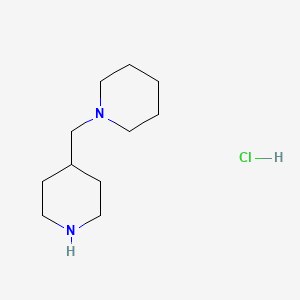
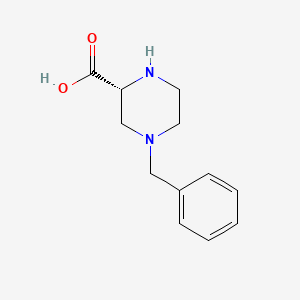

![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)
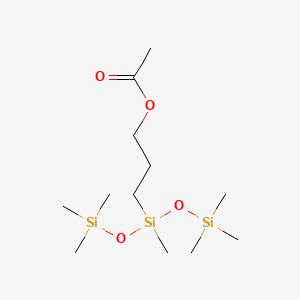
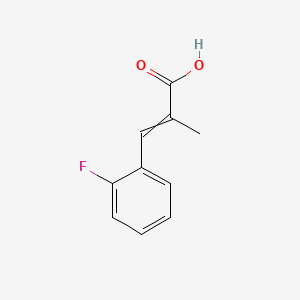
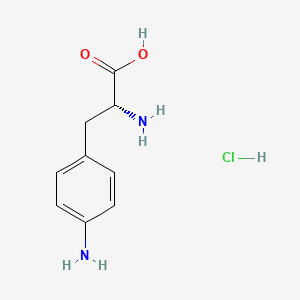

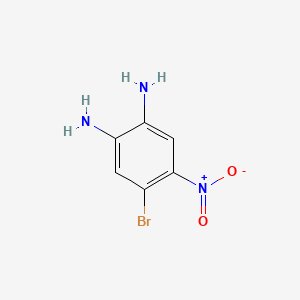
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)

![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)
